molecular formula C17H23N3O3S B2517691 1-(1-cyclobutanecarbonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034372-67-1

1-(1-cyclobutanecarbonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2517691
CAS No.: 2034372-67-1
M. Wt: 349.45
InChI Key: MYCHNHUGEZVORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-cyclobutanecarbonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research has been conducted on the synthesis of complex organic compounds that may share structural similarities or synthesis pathways with the specified compound. Techniques such as cyclocondensation, Ugi reactions, and Michael addition have been employed to create novel compounds with potential biological activities. For instance, the Ugi reaction has been used to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing a method that could potentially be applied to synthesize structurally complex compounds like the one (Sañudo et al., 2006).

Biological Activities

Compounds with similar complex structures have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. For example, pyridine derivatives have shown variable and modest activity against bacteria and fungi (Patel et al., 2011). Another study synthesized thiadiazol derivatives with significant anticancer activity against various cancer cell lines (Bhole & Bhusari, 2011).

Structural Analysis and Design

Structural exploration and analysis, such as X-ray diffraction studies and Hirshfeld surface analysis, have been utilized to understand the molecular conformation, stability, and intermolecular interactions of novel bioactive heterocycles. These methodologies are crucial for the design and optimization of compounds with desired biological properties (Prasad et al., 2018).

Chemical Reactivity and Modification

Research on the chemical reactivity of related compounds, including their synthesis, ring-opening reactions, and the creation of novel derivatives, provides insights into how structural modifications can impact the chemical and biological properties of a compound. For instance, studies on the synthesis and ring-opening of fused bicyclo(2.1.0)pentan-5-one acetals reveal the complexity and potential for creating diverse derivatives from structurally intricate starting materials (Butler et al., 2000).

Properties

IUPAC Name

cyclobutyl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-18-15-7-2-3-8-16(15)20(24(18,22)23)14-9-11-19(12-10-14)17(21)13-5-4-6-13/h2-3,7-8,13-14H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCHNHUGEZVORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.